molecular formula C22H28F3N5O B12422358 Sos1-IN-9

Sos1-IN-9

カタログ番号: B12422358
分子量: 435.5 g/mol
InChIキー: CHKZWOWIGAKWBR-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sos1-IN-9は、ラット肉腫ウイルス(RAS)シグナル伝達経路の活性化に重要な役割を果たす、Son of Sevenless 1(SOS1)タンパク質の強力な阻害剤です。 この経路は様々な癌に関与しており、this compoundはRAS駆動性悪性腫瘍の有望な治療薬候補となっています .

準備方法

Sos1-IN-9の合成は、重要な中間体の調製から始まるいくつかのステップを伴います。 合成経路の1つは、メチル5-ブロモ-2-メトキシイソニコチネートを原料として、最終化合物になるまで複数の反応を行うことを含みます . 反応条件は通常、目的の化学的変換を確実にするために、溶媒、触媒、特定の温度制御の使用を伴います。

化学反応の分析

Sos1-IN-9は、置換反応や付加反応など、さまざまな化学反応を起こします。これらの反応で一般的に使用される試薬には、求核剤や求電子剤があり、目的の生成物の形成を促進します。 これらの反応から形成される主な生成物は、通常は最終化合物を得るためにさらに処理される中間体です .

科学研究への応用

This compoundは、科学研究における潜在的な応用について広く研究されてきました。主に、RAS駆動性癌に対するその効果を調査するために、腫瘍学の分野で使用されています。 この化合物は、SOS1-KRAS相互作用を阻害し、癌細胞の増殖と生存を抑制するという有望な結果を示しています . さらに、this compoundは、RASシグナル伝達経路を標的とする新しい治療薬を特定するために、創薬および開発で使用されています .

科学的研究の応用

SOS1-IN-9 is a potent SOS1 inhibitor, with an IC50 of 116.5 nM for SOS1-KRAS G12C . SOS1 (Son of Sevenless 1) is a crucial protein in the rat sarcoma virus (RAS) signaling pathway, and its overactivation is responsible for 30% of all human malignancies . Inhibition of the binding between SOS1 and RAS has emerged as a promising therapeutic strategy for RAS-driven cancers .

SOS1 Inhibition and RAS-Driven Cancers

The RAS signaling pathway is frequently overactivated in human cancers, making it a prime target for therapeutic intervention . SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, modulating RAS activation . Consequently, targeting SOS1 has garnered increasing attention as a strategy for treating RAS-driven cancers . Developing effective and selective SOS1 inhibitors remains a challenge and an urgent need .

Machine Learning for Inhibitor Discovery

Machine learning (ML) has become a valuable tool in discovering effective SOS1 inhibitors . ML-based virtual screening (VS) on small-molecule databases can help identify novel inhibitors with unique chemical frameworks . For example, researchers have used ML to uncover compounds with inhibitory activity, some achieving more than 50% inhibition in the KRAS G12C/SOS1 PPI assay . These compounds, such as those represented by CL01545365, occupy unique pockets in molecular docking compared to known inhibitory agents .

Clinical Relevance and Trials

Several SOS1 inhibitors are under development, with some already in clinical trials . Examples include:

  • BAY-293 : An aminoquinazoline inhibitor .
  • BI-3406 : An orally administered, selective, and highly potent SOS1 inhibitory agent .
  • BI 1701963 : An analogue of BI-3406 that entered the first clinical study of SOS1 inhibitors . However, the outcome was disappointing .
  • MRTX0902 : A compound with a pyridopyridazine core that has entered clinical trials (NCT05578092) to evaluate its effectiveness alone or in combination with MRTX849 .

SOS1 and Tumor Development

SOS1 is critically required for the development of KRAS G12D-driven lung adenocarcinoma (LUAD) . Studies have shown the functional prevalence of SOS1 over SOS2 (another RAS-GEF) in controlling fibroblast cellular proliferation and viability . In silico analysis of human LUAD cell lines also indicates a higher dependency on hSOS1 for cell proliferation compared to hSOS2 .

Nanobodies and SOS1- RAS Complex Modulation

Nanobodies (Nbs) are being explored to study and modulate the interactions between SOS1 and RAS . Allosteric nanobodies can either stabilize or disrupt the SOS1- RAS signaling complex, affecting nucleotide exchange . These nanobodies modulate protein-protein interactions (PPIs) and affect nucleotide exchange rates in vitro and in cellulo through different molecular mechanisms .

Targeted Degradation of SOS1

Targeted degradation of SOS1 has shown potent anticancer activity and can overcome resistance in KRAS-mutant tumors and BCR-ABL-positive leukemia .

作用機序

Sos1-IN-9の作用機序は、RASのグアニンヌクレオチド交換因子(GEF)であるSOS1タンパク質の阻害を伴います。this compoundはSOS1タンパク質に結合することで、RAS上のグアノシン二リン酸(GDP)をグアノシン三リン酸(GTP)に交換することを防ぎ、それによってRASの活性化を阻害します。 これは、癌細胞の増殖と生存に不可欠な、ミトゲン活性化プロテインキナーゼ(MAPK)経路などの下流のシグナル伝達経路の抑制につながります .

生物活性

Sos1-IN-9 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF) critical for the activation of RAS proteins, which are often implicated in oncogenesis. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

This compound functions primarily by inhibiting the SOS1-mediated activation of RAS. RAS proteins are pivotal in various signaling pathways that regulate cell growth and differentiation. The inhibition of SOS1 prevents RAS from transitioning to its active GTP-bound form, thereby disrupting downstream signaling pathways associated with tumorigenesis.

Key Mechanisms:

  • Inhibition of RAS Activation : this compound binds to the SOS1 protein, preventing it from facilitating the exchange of GDP for GTP on RAS.
  • Impact on MAPK Pathway : By inhibiting SOS1, this compound effectively reduces activation of the MAPK pathway, which is crucial for cell proliferation and survival.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits potent antitumor activity in various preclinical cancer models, particularly those driven by KRAS mutations.

Case Studies:

  • Lung Adenocarcinoma Models : In studies involving KRAS G12D-driven lung adenocarcinoma (LUAD), treatment with this compound led to significant tumor regression and prolonged survival in mouse models compared to controls .
  • Colorectal Cancer : In colorectal cancer models with KRAS mutations, this compound administration resulted in reduced tumor burden and inhibited metastatic spread .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated that this compound effectively blocks KRAS activation and shows antitumor activity in cancers dependent on KRAS nucleotide loading.
Highlighted the critical role of SOS1 in tumor development and confirmed that this compound can significantly improve survival rates in KRAS-driven LUAD models.
Identified oncogenic mutations in SOS1 that enhance its activity; thus, targeting SOS1 with inhibitors like this compound may provide therapeutic benefits for patients with these mutations.

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies. Preliminary data suggest a favorable safety margin, with no significant off-target effects observed at therapeutic doses. However, ongoing toxicological assessments are necessary to fully elucidate its safety profile.

Future Directions

The potential applications of this compound extend beyond lung cancer treatment. Ongoing research is investigating its efficacy against other cancers harboring mutations in the RAS pathway. Additionally, combination therapies involving this compound and other targeted agents are being explored to enhance therapeutic outcomes.

特性

分子式

C22H28F3N5O

分子量

435.5 g/mol

IUPAC名

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxan-4-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H28F3N5O/c1-13(15-9-16(22(23,24)25)11-17(26)10-15)27-21-19-12-30(18-4-7-31-8-5-18)6-3-20(19)28-14(2)29-21/h9-11,13,18H,3-8,12,26H2,1-2H3,(H,27,28,29)/t13-/m1/s1

InChIキー

CHKZWOWIGAKWBR-CYBMUJFWSA-N

異性体SMILES

CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F

正規SMILES

CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。